
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In neuroscience, it has been shown to enhance the release of dopamine and inhibit the reuptake of serotonin, leading to increased neurotransmitter levels and improved synaptic transmission. In cancer research, it has been found to induce apoptosis and inhibit cell proliferation through the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt/mTOR pathways.
Biochemical and physiological effects
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific application and experimental conditions. In neuroscience, it has been found to improve cognitive function and memory retention in animal models, as well as reduce anxiety and depression-like behaviors. In cancer research, it has been shown to inhibit tumor growth and metastasis in various cancer cell lines and animal models, as well as enhance the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide has several advantages for laboratory experiments, including its relatively simple synthesis method, high purity and stability, and diverse range of potential applications. However, there are also limitations to its use, including its relatively low solubility in water and certain organic solvents, as well as its potential toxicity and side effects at high doses.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide, including further investigation of its mechanism of action and molecular targets, optimization of its pharmacokinetic and pharmacodynamic properties, and evaluation of its potential clinical applications in various diseases and disorders. Additionally, future research may explore the synthesis and evaluation of novel derivatives and analogs of this compound with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide involves the reaction of 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid with N-(1-cyano-2,2-dimethylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields the desired compound, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, it has been studied for its effects on neurotransmitter systems and neuronal signaling pathways. In cancer research, it has been evaluated for its anticancer properties and potential use as a chemotherapeutic agent.
Propriétés
IUPAC Name |
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)13(7-17)18-14(19)11-8-20-12-5-4-9(16)6-10(11)12/h4-6,11,13H,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVGHMBNNQZJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1COC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2S)-2-methyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B2906846.png)
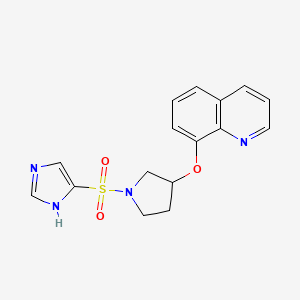
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2906849.png)
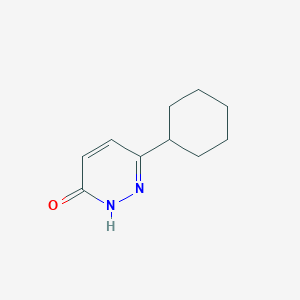
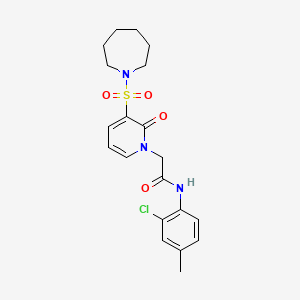
![N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906856.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2906857.png)
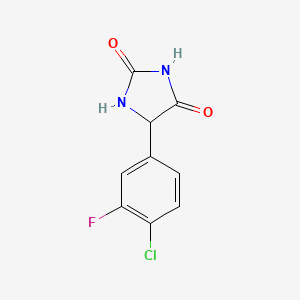
![2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2906861.png)
![3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2906863.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2906864.png)
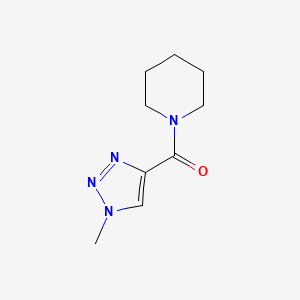
![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)